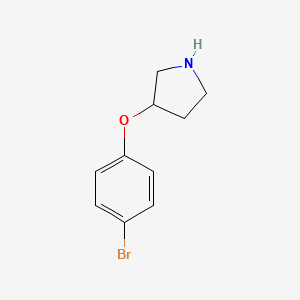
3-(4-Bromophenoxy)pyrrolidine
Overview
Description
“3-(4-Bromophenoxy)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The compound is also known as “(S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride” with a CAS Number of 1187932-33-7 .
Molecular Structure Analysis
The molecular weight of “3-(4-Bromophenoxy)pyrrolidine hydrochloride” is 278.58 . The InChI code for this compound is 1S/C10H12BrNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1 .Chemical Reactions Analysis
While specific chemical reactions involving “3-(4-Bromophenoxy)pyrrolidine” are not available, pyrrolidine compounds are known to be involved in a variety of chemical reactions. For instance, they can be functionalized or undergo ring construction from different cyclic or acyclic precursors .Physical And Chemical Properties Analysis
“3-(4-Bromophenoxy)pyrrolidine” appears as a white solid . Its molecular weight is 278.58 , and its InChI code is 1S/C10H12BrNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1 .Scientific Research Applications
Medicinal Chemistry: Synthesis of Bioactive Molecules
3-(4-Bromophenoxy)pyrrolidine is a valuable intermediate in medicinal chemistry for the synthesis of bioactive molecules. Its structure allows for the introduction of pharmacophores, enhancing the biological activity of new compounds. It’s used to create derivatives with potential antioxidant, anti-inflammatory, and anticancer properties .
Material Science: Advanced Polymer Synthesis
In material science, 3-(4-Bromophenoxy)pyrrolidine contributes to the development of advanced polymers. Its incorporation into polymer chains can improve the thermal stability and mechanical properties of materials, which is crucial for high-performance applications .
Pharmaceutical Research: Drug Development
This compound plays a role in pharmaceutical research, particularly in drug development. It serves as a building block for creating a variety of pharmacologically active compounds, including those with neuropharmacological and organ-protective effects .
Chemistry: Heterocyclic Compound Synthesis
As a heterocyclic compound, 3-(4-Bromophenoxy)pyrrolidine is used in chemical synthesis to construct complex molecules. Its versatility allows chemists to explore new reactions and pathways, contributing to the discovery of novel chemical entities .
Biology: Study of Biological Pathways
In biology, derivatives of 3-(4-Bromophenoxy)pyrrolidine are studied for their impact on biological pathways. Research includes examining the effects of these compounds on enzymes and cellular processes, which can lead to insights into disease mechanisms and potential treatments .
Environmental Science: Analytical and Detection Methods
This compound is also relevant in environmental science, where it can be used in analytical methods to detect and quantify pollutants. Its chemical properties make it suitable for use as a standard or reagent in various environmental testing procedures .
Safety and Hazards
While specific safety and hazard information for “3-(4-Bromophenoxy)pyrrolidine” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
Pyrrolidine compounds, including “3-(4-Bromophenoxy)pyrrolidine”, have a wide range of pharmacological activities and are considered promising scaffolds for the development of new drugs . Future research could focus on exploring the diverse biological activities of these compounds and optimizing their properties for drug development .
Mechanism of Action
Target of action
Pyrrolidine compounds are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The specific targets can vary greatly depending on the specific compound and its functional groups.
Mode of action
The mode of action of pyrrolidine compounds can also vary widely. They can interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, or interacting with DNA or RNA .
Biochemical pathways
Pyrrolidine compounds can affect a variety of biochemical pathways. For example, some pyrrolidine compounds have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
The pharmacokinetic properties of pyrrolidine compounds, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by a variety of factors, including the specific structure of the compound, the route of administration, and the patient’s physiological condition .
Result of action
The molecular and cellular effects of pyrrolidine compounds can include changes in cell signaling, gene expression, and cellular metabolism. These changes can result in a variety of biological effects, depending on the specific compound and its mode of action .
Action environment
The action, efficacy, and stability of pyrrolidine compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, and ability to reach its target .
properties
IUPAC Name |
3-(4-bromophenoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUVGXLUIDZSLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514670 | |
| Record name | 3-(4-Bromophenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenoxy)pyrrolidine | |
CAS RN |
337912-68-2 | |
| Record name | 3-(4-Bromophenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine](/img/structure/B1282021.png)



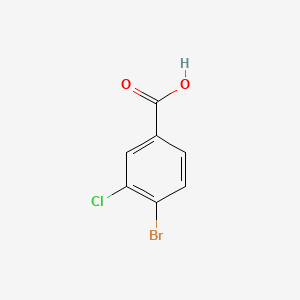



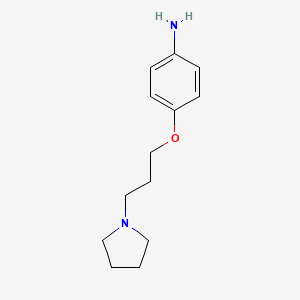

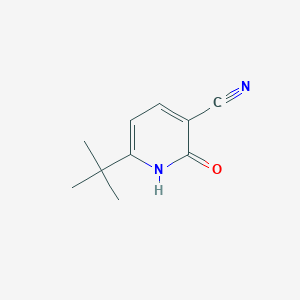
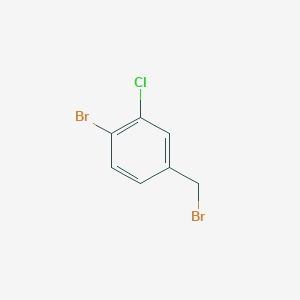
![N-[4-(2-oxopropyl)phenyl]acetamide](/img/structure/B1282052.png)
![N-[2-(morpholin-4-yl)ethyl]formamide](/img/structure/B1282053.png)